molecular formula C13H17N5OS B11530248 6-methyl-N'-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide

6-methyl-N'-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide

Cat. No.: B11530248
M. Wt: 291.37 g/mol
InChI Key: NCEPTLCYVRUYSY-UHFFFAOYSA-N
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Description

6-methyl-N’-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N’-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide typically involves the condensation of 6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide with 1-methylpiperidin-4-one. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N’-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazo[2,1-b][1,3]thiazole derivatives .

Scientific Research Applications

6-methyl-N’-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N’-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N’-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets and modulate various biological pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

6-methyl-N-[(1-methylpiperidin-4-ylidene)amino]imidazo[2,1-b][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C13H17N5OS/c1-9-11(18-7-8-20-13(18)14-9)12(19)16-15-10-3-5-17(2)6-4-10/h7-8H,3-6H2,1-2H3,(H,16,19)

InChI Key

NCEPTLCYVRUYSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NN=C3CCN(CC3)C

Origin of Product

United States

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